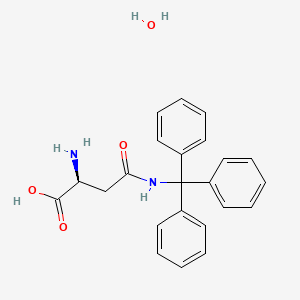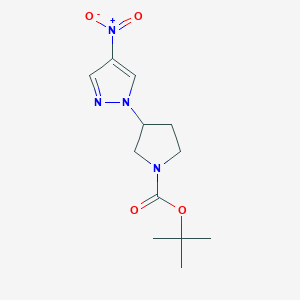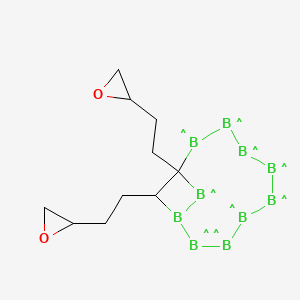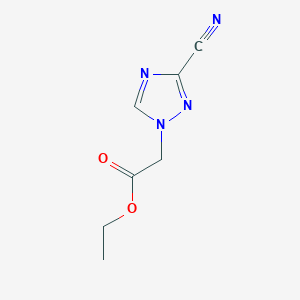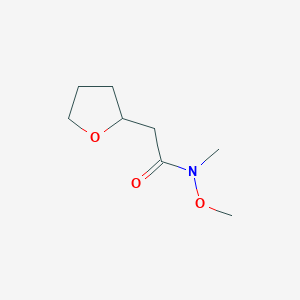
1-(1,3-Thiazol-2-yl)-1H-pyrazol-4-carbonsäure
Übersicht
Beschreibung
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Thiazole und Triazole sind in der Arzneimittelforschung von Bedeutung . Sie sind Teil essentieller Bausteine wie Aminosäuren und Nukleotide . Viele prominente Arzneimittel mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich, wie z. B. das Antikonvulsivum Rufinamid, das Breitband-Cephalosporin-Antibiotikum Cefatrizin, das Antikrebsmittel Carboxyamidotriazol und das β β -Lactam-Antibiotikum Tazobactam .
Organische Synthese
Diese Verbindungen haben breite Anwendungen in der organischen Synthese gefunden . Die Entwicklung einer einfachen und direkten Methode zur Synthese von 1,2,3-Triazolen ist von großem Interesse .
Polymerkunde
In der Polymerkunde spielen diese Verbindungen eine bedeutende Rolle . Ihre hohe chemische Stabilität und ihr starkes Dipolmoment machen sie in diesem Bereich nützlich .
Supramolekulare Chemie
In der supramolekularen Chemie werden diese Verbindungen aufgrund ihrer Wasserstoffbrückenbindungsfähigkeit eingesetzt .
Biokonjugation
Biokonjugation ist ein weiteres Gebiet, in dem diese Verbindungen breite Anwendungen gefunden haben .
Chemische Biologie
In der chemischen Biologie werden diese Verbindungen aufgrund ihrer vielseitigen Anwendungen eingesetzt .
Fluoreszenz-Bildgebung
Diese Verbindungen werden auch in der Fluoreszenz-Bildgebung eingesetzt .
Materialwissenschaften
In den Materialwissenschaften haben diese Verbindungen breite Anwendungen gefunden .
Wirkmechanismus
- Thiazoles are known to behave unpredictably in physiological systems, affecting biochemical pathways, enzymes, and receptors . Further research is needed to identify specific targets.
- Thiazoles have been found in biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), and antifungal drugs (e.g., Abafungin)^ .
- Thiazoles exhibit diverse biological activities, including antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid derivatives demonstrated potent effects against prostate cancer cells^ .
Target of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring is known for its aromaticity and ability to undergo electrophilic and nucleophilic substitutions, which makes it a versatile scaffold in medicinal chemistry . The pyrazole ring, on the other hand, is known for its ability to form hydrogen bonds and participate in metal coordination, which can enhance its binding affinity to enzymes and proteins .
In biochemical reactions, 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid can act as an inhibitor or activator of enzymes. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid has been observed to exert various effects on different cell types and cellular processes. In cancer cells, it has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation . This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival .
Eigenschaften
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-6(12)5-3-9-10(4-5)7-8-1-2-13-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGGVGIISKTUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247644-96-7 | |
| Record name | 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




